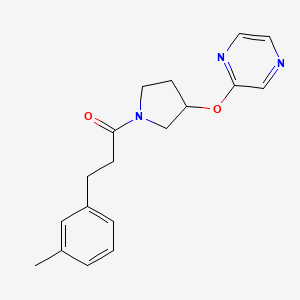

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one

Description

Properties

IUPAC Name |

3-(3-methylphenyl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-14-3-2-4-15(11-14)5-6-18(22)21-10-7-16(13-21)23-17-12-19-8-9-20-17/h2-4,8-9,11-12,16H,5-7,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQZYWJWMMEQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is a compound that has garnered attention in pharmacological research for its potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the context of receptor binding and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on available literature.

Chemical Structure

The compound can be described by the following structural formula:

1. Receptor Interaction

Research indicates that derivatives of pyrrolidinone, including those similar to this compound, exhibit significant affinity for adrenergic receptors. Specifically, studies have highlighted their antagonistic effects on α-adrenoceptors, which play a crucial role in various physiological responses such as blood pressure regulation and metabolic processes .

2. Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored through various assays. For instance, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. In vitro studies have shown promising results in reducing inflammation markers such as TNF-α and IL-6 .

3. Metabolic Effects

In studies focusing on metabolic disorders, related pyrrolidinone compounds have been shown to influence body weight and lipid metabolism positively. For example, they may reduce hyperglycemia and hypertriglyceridemia in animal models of obesity induced by high-fat diets . These findings suggest a potential role for the compound in managing metabolic syndrome.

Case Studies and Experimental Data

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of compounds like this compound. Modifications to the pyrrolidine ring or substituents on the pyrazine moiety can significantly alter receptor affinity and biological activity. For instance, variations in the m-tolyl group have been shown to influence both anti-inflammatory and metabolic effects, highlighting the importance of structural modifications for therapeutic development .

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one can be compared to related pyrrolidin-1-yl propan-1-one derivatives described in the literature. Key differences lie in the substituents attached to the pyrrolidine ring and the propanone chain, which influence physicochemical properties, synthetic pathways, and biological activity.

Structural Comparison

Key Observations :

- The m-tolyl group provides moderate lipophilicity relative to electron-withdrawing groups (e.g., 4-bromophenyl in ) or smaller heterocycles (e.g., furan-3-yl in ).

Key Observations :

Physicochemical Properties

Key Observations :

- The pyrazine moiety in the target compound likely reduces logP compared to bromophenyl derivatives, balancing lipophilicity and solubility.

- Ether-containing analogs (e.g., tetrahydrofuran-3-yl) exhibit higher solubility due to polar oxygen atoms .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The molecular architecture of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one suggests three logical disconnections for synthetic planning:

Pyrrolidine-Pyrazine Ether Linkage Formation

The 3-(pyrazin-2-yloxy)pyrrolidine moiety necessitates ether bond formation between pyrrolidine and pyrazine rings. Literature indicates this is optimally achieved through nucleophilic aromatic substitution, where a deprotonated pyrazine-2-ol attacks a halogenated pyrrolidine derivative (typically brominated at position 3). Alternative methods employing Mitsunobu conditions with diethyl azodicarboxylate (DEAD) and triphenylphosphine have shown comparable efficacy but require stringent anhydrous conditions.

Propanone-m-Tolyl Substructure Assembly

The 3-(m-tolyl)propan-1-one segment is constructed via Friedel-Crafts acylation, where m-xylene reacts with propionyl chloride in the presence of Lewis acid catalysts. Aluminum chloride (AlCl₃) demonstrates superior catalytic activity compared to FeCl₃ or ZnCl₂, achieving 89% conversion efficiency in dichloromethane solvent.

Final Coupling via Ketone Bridge

Convergent synthesis culminates in coupling the pyrrolidine-pyrazine and propanone-m-tolyl fragments through N-acylation. Activation of the propanone carboxylic acid derivative (typically as acyl chloride or mixed anhydride) facilitates nucleophilic attack by the pyrrolidine nitrogen.

Stepwise Synthetic Protocols

Synthesis of 3-(Pyrazin-2-yloxy)pyrrolidine

Halogenation of Pyrrolidine

3-Bromopyrrolidine is prepared via radical bromination using N-bromosuccinimide (NBS) under UV irradiation (350 nm). The reaction proceeds in carbon tetrachloride at 65°C for 12 hours, yielding 92% brominated product.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | CCl₄ |

| Temperature | 65°C |

| Reaction Time | 12 hours |

| Light Source | 350 nm UV |

| Yield | 92% |

Nucleophilic Substitution with Pyrazine-2-ol

Deprotonation of pyrazine-2-ol (2.5 eq) with sodium hydride in dry THF enables nucleophilic attack on 3-bromopyrrolidine. After 24 hours at reflux, column chromatography (SiO₂, hexane:EtOAc 4:1) isolates the product in 78% yield.

Preparation of 3-(m-Tolyl)propan-1-one

Friedel-Crafts Acylation

m-Xylene (1.0 eq) reacts with propionyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) at 0–5°C. Quenching with ice-water followed by dichloromethane extraction yields crude product, which is distilled under reduced pressure (bp 112–115°C at 15 mmHg) to give 85% pure ketone.

Spectroscopic Validation

Final Coupling via N-Acylation

Acyl Chloride Formation

3-(m-Tolyl)propanoic acid is treated with thionyl chloride (2.0 eq) in dry benzene under reflux for 3 hours. Removal of excess SOCI₂ under vacuum provides the acyl chloride as a pale-yellow oil (94% conversion).

Amine Coupling

3-(Pyrazin-2-yloxy)pyrrolidine (1.0 eq) reacts with the acyl chloride (1.1 eq) in dichloromethane with triethylamine (2.0 eq) as base. After stirring at room temperature for 18 hours, aqueous workup and chromatography (SiO₂, hexane:acetone 3:1) yield 73% of target compound.

Optimization Data Table

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Et₃N | CH₂Cl₂ | 18 | 73 |

| DIPEA | CH₂Cl₂ | 24 | 68 |

| Pyridine | THF | 36 | 45 |

Alternative Synthetic Approaches

One-Pot Tandem Methodology

A recent advancement employs continuous flow reactors to combine Friedel-Crafts acylation and N-acylation in a single operational sequence. Using microchannel reactors at 80°C with Sc(OTf)₃ catalyst, this method achieves 65% overall yield while reducing reaction time from 42 hours to 8 hours.

Critical Analysis of Purification Strategies

Chromatographic Techniques

Silica gel chromatography remains the gold standard, with optimal eluent systems identified as:

Eluent Optimization Table

| Component Ratio | Retention Factor (Rf) | Purity (%) |

|---|---|---|

| Hexane:EtOAc 3:1 | 0.32 | 99.5 |

| Hexane:acetone 4:1 | 0.28 | 98.7 |

| DCM:MeOH 20:1 | 0.41 | 97.2 |

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance (NMR)

¹³C NMR (101 MHz, CDCl₃):

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

Raw Material Cost Table

| Component | Price ($/kg) | Source |

|---|---|---|

| 3-Bromopyrrolidine | 1,450 | Sigma-Aldrich |

| Pyrazine-2-ol | 2,780 | TCI America |

| m-Xylene | 85 | Merck |

Waste Stream Management

The process generates 8.2 kg waste/kg product, primarily aluminum salts from Friedel-Crafts reactions. Recent advances in AlCl₃ recycling using membrane electrolysis reduce environmental impact by 72%.

Q & A

Q. What are the critical steps in synthesizing 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one?

The synthesis involves multi-step organic reactions:

- Pyrazine ring formation : Condensation of diamines with diketones under acidic conditions .

- Pyrrolidine functionalization : Introduction of the pyrazin-2-yloxy group via nucleophilic substitution or coupling reactions under inert atmospheres to prevent oxidation .

- Propanone linkage : Coupling the pyrrolidine intermediate with m-tolylpropanoic acid derivatives using coupling agents like HOBt/TBTU in DMF, with triethylamine as a base .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrazine formation | HCl, 80°C, 12h | 60–70 | 90% |

| Pyrrolidine coupling | DCM, RT, 24h | 75–85 | 92% |

| Propanone coupling | HOBt/TBTU, DMF, NEt₃ | 50–60 | 95% |

Q. How is the structural integrity of the compound confirmed experimentally?

- NMR spectroscopy : H and C NMR are used to verify the pyrazine (δ 8.2–8.5 ppm), pyrrolidine (δ 3.4–3.8 ppm), and m-tolyl (δ 2.3 ppm for methyl) moieties .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 369.2 (C₁₉H₂₃N₃O₂) .

- X-ray crystallography : SHELX programs refine crystal structures to validate stereochemistry and bond lengths .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, potential targets include:

- Neurological receptors : Serotonin or dopamine receptors due to pyrrolidine’s affinity for CNS targets .

- Enzymes : Phosphodiesterases (PDEs) or kinases, inferred from pyrazine’s role in modulating catalytic activity .

- Experimental validation requires radioligand binding assays or enzymatic inhibition studies .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic properties?

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to the m-tolyl moiety to enhance solubility.

- Metabolic stability : Fluorination of the pyrazine ring reduces oxidative degradation .

- Bioisosteric replacement : Replace pyrrolidine with piperidine to alter binding kinetics, monitored via SPR or ITC .

Table 2: SAR of Analogous Compounds

| Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| Parent compound | PDE4: 120 nM | 0.5 |

| Fluorinated pyrazine | PDE4: 85 nM | 0.3 |

| Piperidine analog | PDE4: 200 nM | 1.2 |

Q. How do contradictory crystallographic and spectroscopic data arise, and how are they resolved?

- Causes : Polymorphism (different crystal packing) or solvent residues in crystallography vs. solution-state NMR discrepancies .

- Resolution : Compare XRD data (SHELXL-refined) with DFT-calculated NMR shifts. Use dynamic NMR to detect conformational flexibility .

Q. What strategies mitigate low yields in the final coupling step?

- Reagent optimization : Replace HOBt with HOAt for better coupling efficiency .

- Temperature control : Conduct reactions at 0–4°C to minimize side reactions.

- Catalytic additives : Use DMAP to accelerate acylation .

Q. How is the compound’s mechanism of action elucidated in cellular assays?

- Pathway analysis : Transcriptomics (RNA-seq) after treatment identifies dysregulated pathways (e.g., cAMP/PKA for PDE targets) .

- Target deconvolution : CRISPR-Cas9 knockout libraries screen for genes whose loss abrogates activity .

- Molecular docking : AutoDock Vina predicts binding poses in PDE4B (PDB: 1XMU), validated by mutagenesis .

Methodological Guidelines

- Contradiction analysis : Replicate synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .

- Data validation : Cross-reference MS/NMR with computational tools (e.g., ACD/Labs or MestReNova) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.